molecular formula C11H6ClN3O B8306329 6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile

6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile

Cat. No. B8306329
M. Wt: 231.64 g/mol
InChI Key: UDZVNBRHDAVOTF-UHFFFAOYSA-N
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Patent
US05710106

Procedure details

A mixture of 2-chloro-4-hydroxypyridine (38.9 g, 0.3 mol), 2-chloro-6-cyanopyridine (45.7 g, 0.3 mol), and potassium carbonate (45.6 g, 0.3 mol) in N,N-dimethylformamide is refluxed for three hours, cooled and diluted with water and ethyl acetate. The resultant mixture is filtered through a layer of silica gel using ethyl acetate as eluent. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic extract is combined with the organic phase and the resultant solution is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a residue. Flash column chromatography of the residue using silica gel and a 7:3 hexane/ethyl acetate solution gives the title product as light brown crystals (56.5 g, 81.3%, mp 114° C.).
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[N:11]=1.C(=O)([O-])[O-].[K+].[K+].CCCCCC.C(OCC)(=O)C>CN(C)C=O.O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:10]2[N:11]=[C:12]([C:16]#[N:17])[CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)O
Name
Quantity
45.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C#N
Name
Quantity
45.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resultant mixture is filtered through a layer of silica gel
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
the resultant solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 56.5 g
YIELD: PERCENTYIELD 81.3%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.